3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)-
Overview
Description
Molecular Structure Analysis
The molecular structure of “3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)-” is based on structures generated from information available in ECHA’s databases . The molecular formula is C25H44O6 .Physical and Chemical Properties Analysis
The physical and chemical properties of “3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)-” include a molecular weight of 222.2787 . More specific properties such as boiling point, density, and solubility are not provided in the search results.Scientific Research Applications
Environmental and Biological Studies
- Endocrine-Disrupting Effects : This compound is significant in studies related to endocrine disruption. Boehme et al. (2010) synthesized various nonylphenol isomers, including those similar to 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)-, for biological and environmental research. These compounds are crucial in understanding the estrogenic effects and degradation behavior in the environment, highlighting their importance in environmental toxicology studies (Boehme et al., 2010).
Chemistry and Synthesis
- Nitration and Functionalization : Research by Kimura et al. (1990) explored the nitration of phenylpolyethylene glycols, related to 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)-. This study contributes to understanding the chemical reactivity and potential for functionalizing such compounds (Kimura et al., 1990).
- Crown Ether Synthesis : Son et al. (1984) worked on synthesizing large ring crown ethers using similar compounds. These studies are essential in supramolecular chemistry, especially in the design of host-guest systems (Son et al., 1984).
Environmental Chemistry
- Biotransformation Studies : Research on the biotransformation of nonylphenol ethoxylate surfactants, which are structurally related to the compound , was conducted by Corcia et al. (1998). This research provides insights into the environmental fate and breakdown products of such compounds (Corcia et al., 1998).
Polymer Science
- Polymerization Catalysts : Zhang et al. (2011) synthesized new alkali-metal compounds stabilized by aryloxo groups for the polymerization of l-lactide. The study of similar aryloxo compounds, like 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)-, can contribute to understanding their role as catalysts in polymer synthesis (Zhang et al., 2011).
Mechanism of Action
Target of Action
The primary targets of 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)- and Nonylbenzene-PEG5-OH are proteins within cells. These compounds are used as linkers in the formation of PROTAC (Proteolysis-Targeting Chimera) molecules .
Mode of Action
3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)- and Nonylbenzene-PEG5-OH interact with their targets by joining two essential ligands, crucial for forming PROTAC molecules . These linkers enable selective protein degradation by leveraging the ubiquitin-proteasome system within cells .
Biochemical Pathways
The affected pathway is the ubiquitin-proteasome system. 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)- and Nonylbenzene-PEG5-OH, as part of PROTAC molecules, facilitate the degradation of specific target proteins via this pathway . The downstream effects include the removal of the target protein, which can influence various cellular processes depending on the function of the degraded protein.
Result of Action
The molecular and cellular effects of the action of 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)- and Nonylbenzene-PEG5-OH involve the selective degradation of target proteins. This can result in the modulation of cellular processes, potentially leading to therapeutic effects in the context of diseases where the degradation of specific proteins is beneficial .
Properties
IUPAC Name |
2-[2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H44O6/c1-2-3-4-5-6-7-8-9-24-10-12-25(13-11-24)31-23-22-30-21-20-29-19-18-28-17-16-27-15-14-26/h10-13,26H,2-9,14-23H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PITRRWWILGYENJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H44O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50864952 | |
Record name | Pentaethylene glycol 4-nonylphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50864952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20636-48-0 | |
Record name | Pentaethylene glycol mono(p-nonylphenyl) ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20636-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020636480 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentaethylene glycol 4-nonylphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50864952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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